(2S)-2-(1,3-Dihydro-2-benzofuran-5-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(1,3-Dihydro-2-benzofuran-5-yl)propan-1-ol is a chiral organic compound featuring a benzofuran ring system. Compounds with benzofuran structures are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(1,3-Dihydro-2-benzofuran-5-yl)propan-1-ol typically involves the following steps:
Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving phenol derivatives and appropriate alkylating agents.
Introduction of the Propanol Side Chain: This step often involves enantioselective reduction or addition reactions to introduce the chiral center.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions would be tailored to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in (2S)-2-(1,3-Dihydro-2-benzofuran-5-yl)propan-1-ol can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to modify the benzofuran ring or the side chain.
Substitution: Various substitution reactions can occur at the benzofuran ring or the propanol side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).
Reduction: Reducing agents such as NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride) are commonly used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield benzofuran ketones, while reduction could produce various alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its effects on biological systems, including enzyme interactions.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Possible use in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action for (2S)-2-(1,3-Dihydro-2-benzofuran-5-yl)propan-1-ol would involve its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran ring system might play a crucial role in binding to these targets, influencing biological pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-(1,3-Dihydro-2-benzofuran-3-yl)propan-1-ol
- (2S)-2-(1,3-Dihydro-2-benzofuran-7-yl)propan-1-ol
Uniqueness
(2S)-2-(1,3-Dihydro-2-benzofuran-5-yl)propan-1-ol is unique due to its specific substitution pattern on the benzofuran ring, which can influence its chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
(2S)-2-(1,3-dihydro-2-benzofuran-5-yl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-8(5-12)9-2-3-10-6-13-7-11(10)4-9/h2-4,8,12H,5-7H2,1H3/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYHESNAKWPUHH-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC2=C(COC2)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1=CC2=C(COC2)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.